Nordextrorphan

opioid receptor binding stereoselectivity morphinan enantiomers

Nordextrorphan, also known as (+)-3-hydroxymorphinan or N,O-didemethyldextromethorphan (CAS 15676-23-0, molecular weight 243.34 g/mol, XLogP3 2.6), is the dextrorotatory enantiomer of 3-hydroxymorphinan within the morphinan structural class. It arises as the fully N- and O-dealkylated metabolite in the dextromethorphan → dextrorphan → 3-hydroxymorphinan metabolic cascade.

Molecular Formula C16H21NOHBr
Molecular Weight 243.34 g/mol
CAS No. 15676-23-0
Cat. No. B231881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordextrorphan
CAS15676-23-0
Synonyms(+)-9α,13α,14α-morphinan-3-ol
Molecular FormulaC16H21NOHBr
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
InChIInChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1
InChIKeyIYNWSQDZXMGGGI-KBMXLJTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordextrorphan (CAS 15676-23-0): A Dextrorotatory 3-Hydroxymorphinan Metabolite with Distinct Neuropharmacological Selectivity for Research Procurement


Nordextrorphan, also known as (+)-3-hydroxymorphinan or N,O-didemethyldextromethorphan (CAS 15676-23-0, molecular weight 243.34 g/mol, XLogP3 2.6), is the dextrorotatory enantiomer of 3-hydroxymorphinan within the morphinan structural class [1]. It arises as the fully N- and O-dealkylated metabolite in the dextromethorphan → dextrorphan → 3-hydroxymorphinan metabolic cascade [2]. Unlike its levorotatory enantiomer norlevorphanol—a Schedule I opioid analgesic with high mu/kappa/delta opioid receptor (MOR/KOR/DOR) affinity—nordextrorphan exhibits the characteristic dextro-morphinan pharmacological signature: markedly reduced opioid receptor binding with comparatively enhanced affinity for N-methyl-D-aspartate (NMDA) receptors and sigma-1 (σ1) sites, consistent with the enantiomeric selectivity pattern established across multiple morphinan pairs [3]. This stereochemically determined divergence in receptor engagement profile underpins nordextrorphan's primary research utility as a neuroprotective and neurotrophic agent, particularly in models of dopaminergic neurodegeneration [4].

Why Nordextrorphan Cannot Be Substituted by Norlevorphanol, Dextrorphan, or Dextromethorphan in Mechanistic Neuroprotection Research


The morphinan scaffold exhibits extreme stereochemical dependence in its receptor pharmacology: levorotatory isomers (e.g., norlevorphanol, levorphanol) function as high-affinity opioid receptor agonists (MOR Ki values in the subnanomolar range), whereas dextrorotatory isomers (e.g., nordextrorphan, dextrorphan) display 3 to 4 orders of magnitude lower opioid receptor affinity while gaining NMDA receptor antagonist and σ1 receptor agonist activity [1]. Within the dextro series itself, the degree of N- and O-substitution further modulates target engagement: dextromethorphan (O,N-dimethyl) and dextrorphan (N-methyl) retain measurable NMDA channel binding, whereas the fully dealkylated nordextrorphan may shift toward non-NMDA neuroprotective mechanisms involving presynaptic calcium channel modulation and glutamate release inhibition [2]. Consequently, substituting nordextrorphan with any congener—whether the opioid-active levo isomer, the N-methyl dextro analog, or the parent dimethyl compound—introduces a fundamentally different pharmacological profile that cannot serve as an experimental proxy for nordextrorphan's specific receptor signature or its observed neuroprotective efficacy in Parkinson's disease models (up to ~90% restoration of dopaminergic neuronal loss) [3].

Quantitative Differential Evidence for Nordextrorphan vs. Its Closest Structural and Pharmacological Analogs


Opioid Receptor Affinity: Dextro vs. Levo Morphinan Stereochemical Selectivity (~1,000-Fold to >10,000-Fold Difference)

Nordextrorphan, as a dextrorotatory morphinan, exhibits opioid receptor binding that is quantitatively distinct from its levorotatory enantiomer norlevorphanol. In the structurally analogous N-methylated pair levorphanol (levo) vs. dextrorphan (dextro), the levo isomer displays MOR Ki values of 0.38–0.51 nM, while the dextro isomer shows MOR Ki values approximately 3 orders of magnitude higher (~400–4,000 nM range), representing a >1,000-fold loss of opioid receptor affinity [1]. This stereochemical trend is conserved across multiple morphinan enantiomeric pairs evaluated by Neumeyer et al. (2014), who reported that 'all dextrorotatory morphinans exhibited lower affinities to MOR, KOR, and DOR than their levorotatory enantiomers,' with differences reaching approximately 3 orders of magnitude for the levorphanol/dextrorphan pair [2]. For nordextrorphan specifically, direct Ki values at MOR, KOR, and DOR are not reported in the primary literature; however, the class-level enantiomeric trend predicts low or negligible opioid receptor engagement, consistent with the absence of opioid-mediated analgesic or abuse-liability signals [3]. By contrast, norlevorphanol is classified as a Schedule I opioid analgesic, affirming its potent MOR/KOR/DOR agonist activity [4].

opioid receptor binding stereoselectivity morphinan enantiomers MOR/KOR/DOR affinity

NMDA Receptor Binding Divergence: 3-Hydroxymorphinan Lacks Direct NMDA Channel Affinity vs. Dextrorphan (Ki = 405 nM) and Dextromethorphan (Ki = 2,913 nM)

A critical mechanistic differentiation for nordextrorphan (as the dextro isomer of 3-hydroxymorphinan) is its reported lack of direct NMDA receptor binding. The 3-hydroxymorphinan literature states that it 'does not seem to bind to the NMDA receptor,' with its neuroprotective properties instead attributed to inhibition of glutamate release via suppression of presynaptic voltage-dependent Ca²⁺ entry and protein kinase C activity [1]. This contrasts sharply with its N-methylated dextro congeners: dextrorphan binds to the NMDA receptor PCP site with Ki = 405.2 nM, while dextromethorphan binds with Ki = 2,913 nM—a roughly 7.2-fold difference in NMDA affinity between these two N-methyl dextro morphinans [2]. The absence of NMDA channel engagement by nordextrorphan represents a functional gain in mechanistic specificity: it may achieve neuroprotection without the psychotomimetic and dissociative side effects associated with NMDA channel blockade (PCP-like effects) that limit the therapeutic utility of dextrorphan [3]. This mechanistic divergence is corroborated by the observation that 3-hydroxymorphinan was the most potent neuroprotective agent among five dextromethorphan analogs tested, restoring dopaminergic neuronal loss and dopamine depletion up to ~90% of control levels in both LPS and MPTP Parkinson's disease models, outperforming analogs that retain NMDA binding capacity [4].

NMDA receptor PCP binding site non-competitive antagonism neuroprotection mechanism

Neuroprotective Potency: 3-Hydroxymorphinan Restores Dopaminergic Neuron Loss Up to ~90% of Control, Outperforming Four Other Dextromethorphan Analogs in MPTP and LPS Parkinson's Disease Models

In a comparative evaluation of five dextromethorphan analogs for neuroprotective efficacy, 3-hydroxymorphinan (racemic; the dextro isomer of which is nordextrorphan) was identified as the most potent agent. In the MPTP mouse model of Parkinson's disease, 3-HM restored dopaminergic (DA) neuronal loss and striatal DA depletion up to approximately 90% of control levels, a degree of protection not matched by the other four analogs studied [1]. In lipopolysaccharide (LPS)-treated primary mesencephalic neuron-glia cultures, 3-HM provided more potent neuroprotection against LPS-induced dopaminergic neurotoxicity than its parent compound dextromethorphan [2]. The neuroprotective mechanism of 3-HM is distinct from that of dextrorphan and dextromethorphan: rather than NMDA receptor antagonism, 3-HM acts through inhibition of glutamate release via suppression of presynaptic voltage-dependent Ca²⁺ entry and protein kinase C activity, coupled with neurotrophic effects on dopaminergic neurons [3]. This profile—high neuroprotective potency combined with negligible neuropsychotoxic effects—was highlighted in a comprehensive review by Shin et al. (2011), which identified 3-hydroxymorphinan and dimemorfan as dextromethorphan analogs with 'promising neuroprotective properties with negligible neuropsychotoxic effects,' distinguishing them from dextrorphan which produces PCP-like hyperlocomotion and psychotomimetic adverse effects [4].

neuroprotection Parkinson's disease dopaminergic neurons MPTP model substantia nigra

Sigma-1 Receptor Affinity: Comparative Binding of Dextro Morphinans at σ1 Receptors (Dextrorphan Ki = 144 nM; Dextromethorphan Ki = 205 nM; Dimemorfan Ki = 151 nM)

Sigma-1 (σ1) receptor engagement is a hallmark of dextrorotatory morphinan pharmacology and is implicated in their neuroprotective, anticonvulsant, and antidepressant-like effects. Direct σ1 binding data for nordextrorphan are not reported in the primary literature; however, a robust comparative dataset exists for structurally related dextro morphinans. Chou et al. (1999) determined that dimemorfan, dextromethorphan, and dextrorphan are relative high-affinity σ1 ligands with Ki values of 151, 205, and 144 nM, respectively, while all three exhibit low affinity at σ2 receptors (Ki = 4–11 μM) [1]. Dextrorphan displayed the highest σ1 affinity of the three (Ki = 144 nM), consistent with the broader trend that dextro morphinans possess comparatively higher σ1 and σ2 receptor affinities than their levo counterparts [2]. In the Neumeyer et al. (2014) enantiomeric morphinan study, specific σ1 Ki values were reported for several pairs: cyclorphan (levo) σ1 Ki = 344 nM vs. its dextro enantiomer (+)-MCL-190 σ1 Ki = 12 nM (a 28.7-fold enhancement for the dextro isomer), and (−)-MCL-609 σ2 Ki = 73 nM vs. (+)-MCL-740 σ2 Ki = 37 nM [3]. Given nordextrorphan's structural position as the simplest dextro 3-hydroxymorphinan (no N- or O-substituents), it is predicted to retain σ1 receptor affinity within the range observed for this compound class, potentially contributing to its neuroprotective and anticonvulsant activities independent of NMDA receptor engagement [4].

sigma-1 receptor σ1 agonist morphinan binding anticonvulsant neuroprotection

Metabolic Pathway Position: Nordextrorphan as the Fully Dealkylated Terminal Metabolite vs. Partially Demethylated Congeners

Nordextrorphan occupies a unique terminal position in the dextromethorphan metabolic cascade, representing the fully N- and O-dealkylated product. Dextromethorphan (3-methoxy-N-methylmorphinan) undergoes primary metabolism via two parallel pathways: CYP2D6-mediated O-demethylation to dextrorphan (contributing ≥80% of this route) and CYP3A4-mediated N-demethylation to 3-methoxymorphinan (contributing >90% of this route) [1]. Both monodemethylated metabolites can be further dealkylated to yield 3-hydroxymorphinan (the racemate of nordextrorphan and norlevorphanol), making nordextrorphan the convergent terminal metabolite bearing free 3-hydroxyl and unsubstituted 17-amine groups [2]. Physicochemical comparison reveals that nordextrorphan (MW 243.34, XLogP3 2.6, H-bond donors 2, H-bond acceptors 2, rotatable bonds 0 [3]) differs from dextrorphan (MW 257.37, XLogP3 ~3.3, N-methyl present) and dextromethorphan (MW 271.40, O,N-dimethyl) in having lower lipophilicity, reduced molecular weight, and an additional free amine capable of participating in hydrogen bonding interactions distinct from its methylated precursors. This metabolic and physicochemical uniqueness has practical implications: nordextrorphan serves as an authentic reference standard for analytical methods quantifying the complete dextromethorphan metabolite panel in biological matrices, and its distinct physicochemical properties may confer different blood-brain barrier penetration and tissue distribution characteristics compared to its N- and O-methylated precursors [4].

drug metabolism CYP2D6 CYP3A4 N-demethylation O-demethylation dextromethorphan metabolism

Regulatory Scheduling Divergence: Nordextrorphan Is Not a Schedule I Controlled Substance, Unlike Its Levo Enantiomer Norlevorphanol

A critical practical differentiator for procurement is the regulatory status of nordextrorphan relative to its enantiomer. Norlevorphanol, the levorotatory isomer of 3-hydroxymorphinan, is classified as a Schedule I controlled substance (opiate) under the U.S. Controlled Substances Act (21 CFR 1308.11), with an ACSCN of 9634 and an annual aggregate manufacturing quota of 52 grams as of 2014 [1]. Schedule I classification denotes substances with 'no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse' [2]. In contrast, nordextrorphan—the dextrorotatory (+)-enantiomer—is not listed in any DEA controlled substance schedule, consistent with the broader regulatory pattern wherein dextrorotatory morphinans (e.g., dextromethorphan, dextrorphan) are not scheduled as opioids due to their lack of significant MOR/KOR/DOR agonist activity [3]. This scheduling divergence directly reflects the stereochemical pharmacology: norlevorphanol's MOR agonist activity underpins its abuse potential and Schedule I status, whereas nordextrorphan's dextro configuration confers negligible opioid receptor efficacy, eliminating the pharmacological basis for scheduling [4]. For research laboratories and procurement officers, this means nordextrorphan can be acquired without DEA Schedule I registration, licensing, quota restrictions, or the enhanced security and record-keeping requirements that apply to norlevorphanol.

controlled substance DEA scheduling procurement restriction regulatory compliance Schedule I

High-Value Research and Industrial Application Scenarios Where Nordextrorphan Provides Demonstrated Procurement Advantage


Parkinson's Disease Neuroprotection Research Requiring Non-NMDA Mechanism with In Vivo-Validated Efficacy (~90% DA Neuron Restoration in MPTP Model)

Nordextrorphan is the preferred compound for Parkinson's disease neuroprotection studies that seek to dissociate dopaminergic neuroprotection from NMDA receptor-mediated psychotomimetic effects. The racemic 3-hydroxymorphinan—of which nordextrorphan is the dextro isomer—was the most potent neuroprotective agent among five dextromethorphan analogs tested, restoring dopaminergic neuronal loss and striatal dopamine depletion up to approximately 90% of control levels in the MPTP mouse model [1]. Crucially, this neuroprotection is achieved without direct NMDA receptor binding; instead, 3-HM acts through inhibition of glutamate release via presynaptic voltage-dependent Ca²⁺ channel suppression and PKC pathway modulation [2]. This mechanism avoids the PCP-like hyperlocomotion and psychotomimetic adverse effects associated with dextrorphan, which binds NMDA receptors at Ki = 405 nM [3]. For drug discovery programs targeting Parkinson's disease with a favorable neuropsychiatric safety margin, nordextrorphan provides a mechanistically validated starting point that cannot be replicated by substituting dextrorphan or dextromethorphan, both of which carry NMDA antagonist liabilities.

Sigma-1 Receptor Pharmacology Studies Using a Dextro Morphinan Scaffold Devoid of Confounding Opioid and NMDA Activities

Nordextrorphan is the appropriate tool compound for investigators seeking to interrogate σ1 receptor-mediated effects using a morphinan scaffold while minimizing confounding activity at opioid receptors (absent due to dextro configuration) and NMDA receptors (absent due to full dealkylation). Comparative binding data establish that dextro morphinans possess high σ1 affinity (dextrorphan Ki = 144 nM; dimemorfan Ki = 151 nM; dextromethorphan Ki = 205 nM) [4], and enantiomeric pairs show up to 28.7-fold σ1 affinity enhancement for dextro vs. levo isomers (e.g., 12 nM vs. 344 nM) [5]. However, among commercially available dextro morphinans, dextrorphan retains significant NMDA channel binding (Ki = 405 nM) [3], and dextromethorphan carries both NMDA and SERT/NET activities. Nordextrorphan's reported lack of NMDA binding [2], combined with its predicted σ1 engagement based on class behavior, makes it a uniquely selective probe for σ1-dependent neuroprotective, anticonvulsant, and neurotrophic signaling pathways.

Analytical Reference Standard for Complete Dextromethorphan Metabolite Panel Quantification in Pharmacokinetic and Forensic Toxicology

Nordextrorphan is an essential certified reference standard for bioanalytical laboratories developing or validating LC-MS/MS or GC/MS methods for comprehensive dextromethorphan metabolite profiling. The dextromethorphan metabolic pathway bifurcates at the primary metabolism stage: CYP2D6 mediates O-demethylation to dextrorphan (≥80% contribution), while CYP3A4 mediates N-demethylation to 3-methoxymorphinan (>90% contribution); both monodemethylated metabolites converge via secondary dealkylation to 3-hydroxymorphinan [6]. Nordextrorphan, as the dextro isomer of this terminal metabolite, possesses distinct physicochemical properties (MW 243.34, XLogP3 2.6, 2 H-bond donors/acceptors, 0 rotatable bonds) that produce unique chromatographic retention and mass spectral fragmentation patterns compared to dextrorphan (MW 257.37, N-methyl) and 3-methoxymorphinan (MW 257.37, O-methyl) [7]. Omission of nordextrorphan from the analytical reference standard panel results in incomplete metabolite coverage and potential underestimation of total dextromethorphan clearance in pharmacokinetic studies, particularly in CYP2D6 poor metabolizers where N-demethylation pathways assume greater importance.

Laboratories Requiring a Non-Scheduled Dextro Morphinan for Neuropharmacology Research Without DEA Schedule I Regulatory Burden

For academic and industrial laboratories conducting neuropharmacology research with morphinan compounds, nordextrorphan offers a practical procurement advantage: it is not classified as a controlled substance under the U.S. Controlled Substances Act, whereas its levorotatory enantiomer norlevorphanol is a DEA Schedule I substance subject to stringent licensing, quota, security, and record-keeping requirements [8]. This regulatory asymmetry is a direct consequence of the stereochemical pharmacology: norlevorphanol's MOR agonist activity confers abuse potential and Schedule I classification, while nordextrorphan's dextro configuration yields negligible opioid receptor efficacy [9]. Laboratories studying morphinan neuropharmacology, sigma receptor biology, or neuroprotection can therefore procure and handle nordextrorphan under standard chemical safety protocols, avoiding the administrative overhead, facility security upgrades, and procurement delays associated with Schedule I substances. This operational efficiency is particularly valuable for laboratories conducting pilot studies, structure-activity relationship (SAR) exploration, or high-throughput screening campaigns where regulatory friction would otherwise impede research velocity.

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